4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine
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Overview
Description
4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine is a thiomorpholine derivative known for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques like recrystallization and chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine has been extensively studied for its applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anti-inflammatory, antioxidant, and anti-tumor properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The compound’s thiazole ring plays a crucial role in its biological activity by facilitating interactions with enzymes and receptors .
Comparison with Similar Compounds
- 4-Tert-butyl-N-(1,3-thiazol-2-yl)benzamide
- 2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
Comparison: 4-(4-Tert-butyl-1,3-thiazol-2-yl)thiomorpholine stands out due to its unique combination of a thiomorpholine ring and a thiazole ring, which imparts distinct biological activities. Compared to similar compounds, it exhibits enhanced anti-inflammatory and antioxidant properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-(4-tert-butyl-1,3-thiazol-2-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S2/c1-11(2,3)9-8-15-10(12-9)13-4-6-14-7-5-13/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDNTZDPZOFOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)N2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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